2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20426354
InChI: InChI=1S/C12H15Cl2NO3S/c1-19-8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)
SMILES:
Molecular Formula: C12H15Cl2NO3S
Molecular Weight: 324.2 g/mol

2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide

CAS No.:

Cat. No.: VC20426354

Molecular Formula: C12H15Cl2NO3S

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide -

Specification

Molecular Formula C12H15Cl2NO3S
Molecular Weight 324.2 g/mol
IUPAC Name 2,2-dichloro-N-[1,3-dihydroxy-1-(4-methylsulfanylphenyl)propan-2-yl]acetamide
Standard InChI InChI=1S/C12H15Cl2NO3S/c1-19-8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)
Standard InChI Key HYMCEAYSFJCEJN-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Dichloroacetamide Core: The central acetamide group features two chlorine atoms at the α-position, a configuration known to enhance electrophilicity and facilitate nucleophilic substitution reactions.

  • Hydroxymethyl Substituent: Positioned on the ethyl side chain, this alcohol group introduces hydrogen-bonding capability and potential for oxidation or esterification.

  • 4-(Methylthio)Phenyl Ring: The aromatic ring’s para-methylthio group (SCH3-\text{SCH}_3) contributes to lipophilicity and may participate in sulfur-specific interactions, such as thiol-disulfide exchange.

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValueSource
Molecular FormulaC12H15Cl2NO3S\text{C}_{12}\text{H}_{15}\text{Cl}_2\text{NO}_3\text{S}
Molar Mass324.2 g/mol
Melting Point163–166 °C
SolubilitySoluble in acetonitrile, DMF; slightly soluble in water
pKa (Estimated)~8–10 (hydroxyl groups)

The compound’s limited aqueous solubility aligns with its lipophilic phenyl and methylthio groups, suggesting preferential partitioning into nonpolar environments. Theoretical pKa values for the hydroxyl groups, estimated using analogous structures, fall within the range of 8–10 , indicating weak acidity under physiological conditions.

Synthesis and Reactivity

Chemical Reactivity

The compound’s functional groups enable diverse reactivity:

  • Dichloroacetamide: Susceptible to nucleophilic substitution at the α-carbon, particularly with thiols or amines, potentially leading to detoxification or prodrug activation.

  • Hydroxymethyl Group: Oxidation could yield a carboxylic acid, while esterification might enhance membrane permeability.

  • Methylthio Group: Oxidation to sulfone (SO2CH3-\text{SO}_2\text{CH}_3) or nucleophilic aromatic substitution at the phenyl ring .

Notably, the methylthio group’s electron-donating nature may stabilize the phenyl ring against electrophilic attack, directing further modifications to meta or para positions.

Structural Analogs and Comparative Analysis

CompoundStructural FeaturesBiological Activity
ThiamphenicolMethylsulfonyl group instead of ClAntibacterial
ChloramphenicolNitrophenyl substitutionBroad-spectrum antibiotic
Methylsulfonyl ChloramphenicolMethylsulfonyl and dichloroacetamideExperimental antibacterial

Thiamphenicol, a methylsulfonyl analog, demonstrates reduced bone marrow toxicity compared to chloramphenicol, highlighting the impact of sulfur-containing substituents on safety profiles . Replacement of the nitro group in chloramphenicol with methylthio in the target compound may alter target affinity and resistance mechanisms.

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